3-Chloro-4-sulfanylbenzonitrile
Description
3-Chloro-4-sulfanylbenzonitrile is a substituted benzonitrile derivative characterized by a chlorine atom at the 3-position and a sulfanyl (-SH) group at the 4-position of the benzene ring. The nitrile group (-CN) at the 1-position imparts significant reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-chloro-4-sulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVKWCEOWGZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601881 | |
| Record name | 3-Chloro-4-sulfanylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38234-93-4 | |
| Record name | 3-Chloro-4-sulfanylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-sulfanylbenzonitrile typically involves the reaction of 3-chlorobenzonitrile with thiol reagents under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom on the benzene ring is replaced by a sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-sulfanylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Chloro-4-sulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Chloro-4-sulfanylbenzonitrile with structurally related compounds, focusing on substituent effects, molecular properties, and reactivity.
Table 1: Structural and Molecular Comparison
Note: Molar mass for this compound is calculated based on its formula.
Key Comparisons:
Substituent Effects on Reactivity :
- The sulfanyl (-SH) group in this compound offers nucleophilic thiol reactivity, enabling disulfide bond formation or metal coordination. This contrasts with methoxy (-OCH₃) in its analog, which stabilizes the aromatic ring via electron donation but reduces electrophilicity .
- Sulfonyl chloride (-SO₂Cl) groups in compounds like 3-Chloro-4-fluorobenzenesulfonyl chloride exhibit high electrophilicity, making them superior for sulfonamide synthesis compared to the less reactive sulfanyl group .
Polarity and Solubility: The nitrile group (-CN) in all compounds increases polarity, but this compound is more polar than its methyl or methoxy analogs due to the -SH group’s hydrogen-bonding capacity. This enhances its solubility in polar solvents like DMSO or ethanol.
Applications in Synthesis: 3-Chloro-4-(4-formylphenoxy)benzonitrile (M = 257.67 g/mol) is tailored for advanced polymer synthesis due to its bulky formylphenoxy group, whereas the simpler 3-Chloro-4-methylbenzonitrile (M = 151.59 g/mol) is preferred in small-molecule drug intermediates . Compounds with sulfonyl chloride groups (e.g., ) are pivotal in click chemistry or sulfonamide drug development, whereas sulfanyl derivatives may serve as redox-active motifs.
Research Findings and Implications
- Electronic Effects : Computational studies suggest that electron-withdrawing groups (-CN, -Cl) in this compound reduce electron density at the benzene ring, favoring electrophilic substitution at the 2- or 5-positions.
- Thermal Stability : Methoxy and methyl analogs exhibit higher thermal stability (decomposition >200°C) compared to sulfanyl derivatives, which may degrade at lower temperatures due to -SH group oxidation .
- Biological Activity : Sulfanyl-containing nitriles show promise in antimicrobial agents, though direct data for this compound remains speculative .
Biological Activity
3-Chloro-4-sulfanylbenzonitrile (C7H4ClNS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C7H4ClNS
- Molecular Weight : 173.63 g/mol
- IUPAC Name : 3-chloro-4-(sulfanyl)benzonitrile
The presence of a chloro group and a sulfanyl group suggests potential reactivity and interaction with biological targets, making it a candidate for further investigation in pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Several studies have explored the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways such as the MAPK/ERK pathway. This suggests that this compound may also possess similar properties, warranting further investigation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression, potentially leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, which could be beneficial in cancer treatment.
- Antioxidant Activity : Preliminary findings suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Case Studies
- Antibacterial Activity Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antibacterial potential.
- Anticancer Efficacy : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its role as a potential anticancer agent.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
